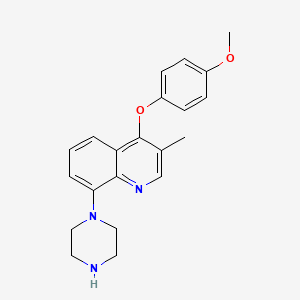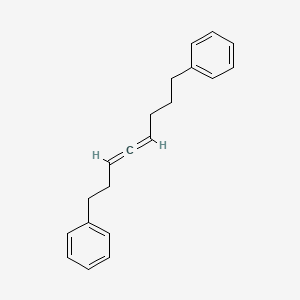![molecular formula C22H43NO3 B14198188 Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate CAS No. 832078-63-4](/img/structure/B14198188.png)
Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate is a compound that belongs to the class of organic compounds known as fatty alcohol esters. These compounds are ester derivatives of fatty alcohols and are characterized by their long hydrocarbon chains. This compound is notable for its unique structure, which includes a carbamate group and a secondary alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate typically involves the reaction of octadec-9-en-1-ol with a suitable carbamoylating agent. One common method involves the use of isocyanates or carbamoyl chlorides under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of octadec-9-en-1-yl [(2S)-2-oxopropyl]carbamate.
Reduction: Formation of octadecane-1-yl [(2S)-2-hydroxypropyl]carbamate.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadec-9-en-1-yl (2S)-2-aminopropanoate: Similar structure but contains an amino group instead of a carbamate group.
9H-Fluoren-9-ylmethyl [(2S,3R,4E)-1,3-dihydroxy-4-octadecen-2-yl]carbamate: Contains a fluorenylmethyl group and additional hydroxyl groups.
(9Z)-N-[(2S,3R,4E)-1-{[(2R,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-(sulfooxy)oxan-2-yl]oxy}-3-hydroxyoctadec-4-en-2-yl]octadec-9-enimidic acid: Contains a sulfooxy group and is more complex in structure.
Uniqueness
Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate is unique due to its specific combination of a long hydrocarbon chain, a secondary alcohol, and a carbamate group. This combination imparts distinct physicochemical properties, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832078-63-4 |
|---|---|
Molekularformel |
C22H43NO3 |
Molekulargewicht |
369.6 g/mol |
IUPAC-Name |
octadec-9-enyl N-[(2S)-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-22(25)23-20-21(2)24/h10-11,21,24H,3-9,12-20H2,1-2H3,(H,23,25)/t21-/m0/s1 |
InChI-Schlüssel |
KZABVQIQFDSXNV-NRFANRHFSA-N |
Isomerische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)NC[C@H](C)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)NCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

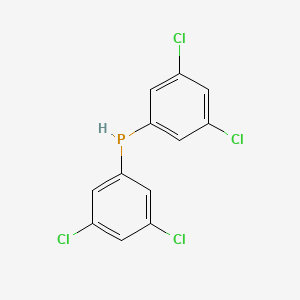
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)
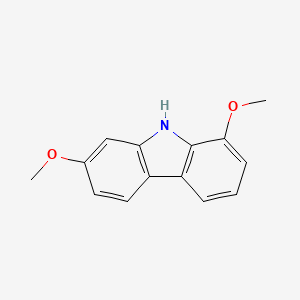
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
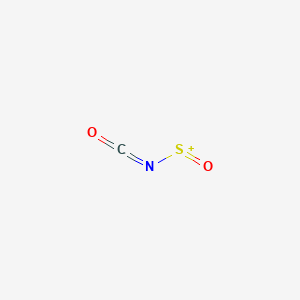

![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
